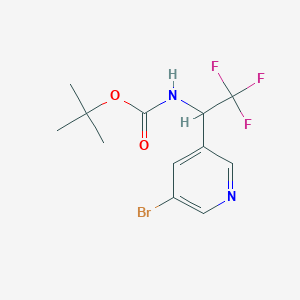
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound that belongs to the class of trifluoroethylamines. This compound is characterized by the presence of a trifluoromethyl group, a bromopyridine moiety, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinecarboxylic acid and 2,2,2-trifluoroethylamine.
Protection: The amino group of 2,2,2-trifluoroethylamine is protected using a Boc protecting group to form N-Boc-2,2,2-trifluoroethylamine.
Coupling Reaction: The protected amine is then coupled with 5-bromo-3-pyridinecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or acetonitrile to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Purification: Employing techniques like column chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the development of probes and ligands for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-(4-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Similar structure with a bromine atom at the 4-position of the pyridine ring.
N-Boc-1-(5-chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Contains a chlorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 5-position of the pyridine ring can influence the compound’s reactivity and biological activity.
Trifluoromethyl Group: The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and lipophilicity.
Properties
CAS No. |
886368-08-7 |
|---|---|
Molecular Formula |
C12H14BrF3N2O2 |
Molecular Weight |
355.15 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-9(12(14,15)16)7-4-8(13)6-17-5-7/h4-6,9H,1-3H3,(H,18,19) |
InChI Key |
XNJSAXRWDQPUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CN=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















